

Lack of Quantitative Solubility Data for 2-Amino-4-methylthiophene-3-carbonitrile

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Compound of Interest

Compound Name: 2-Amino-4-methylthiophene-3-carbonitrile

Cat. No.: B188914

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A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for **2-Amino-4-methylthiophene-3-carbonitrile** in common organic solvents. While the synthesis and chemical properties of this compound are documented, precise measurements of its solubility in solvents such as ethanol, methanol, acetone, or ethyl acetate are not readily available in the provided search results.

The absence of this data highlights a gap in the publicly accessible chemical literature for this specific compound. For researchers and drug development professionals, this indicates the necessity of empirical determination of solubility as a foundational step in any formulation or process development involving **2-Amino-4-methylthiophene-3-carbonitrile**.

General Experimental Protocol for Determining the Solubility of an Organic Compound

In the absence of specific data for **2-Amino-4-methylthiophene-3-carbonitrile**, a generalized experimental protocol for determining the solubility of a solid organic compound in a given solvent is presented below. This protocol is based on established laboratory techniques.^{[1][2][3][4][5]}

Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific solvent at a controlled temperature.

Materials and Apparatus:

- The solid organic compound (solute)
- A selection of organic solvents of known purity
- Analytical balance
- Vials or test tubes with secure caps
- Constant temperature bath or shaker incubator
- Volumetric flasks and pipettes
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- An analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

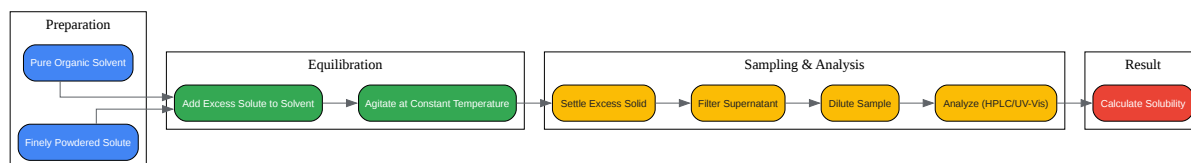
- Preparation of Solvent and Solute: Ensure the organic solvent is of high purity and degassed if necessary. The solid compound should be finely powdered to increase the surface area for dissolution.
- Equilibrium Method (Shake-Flask):
 - Add an excess amount of the solid compound to a series of vials, each containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.
 - Securely cap the vials to prevent solvent evaporation.
 - Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature.
 - Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. This can take several hours to days, and the optimal time should be determined experimentally.

[4]

- Sample Collection and Preparation:
 - Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle.
 - Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter compatible with the solvent.
- Quantification:
 - Dilute the collected saturated solution with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.
 - Analyze the diluted solution using a pre-calibrated analytical method (e.g., High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy) to determine the concentration of the compound.
- Data Analysis and Reporting:
 - Calculate the original concentration of the saturated solution, taking into account the dilution factor.
 - Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).
 - Repeat the experiment at different temperatures if a solubility curve is desired.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.



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General workflow for determining the solubility of a solid organic compound.

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